3-(2-Bromophenoxy)propan-1-amine
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Overview
Description
3-(2-Bromophenoxy)propan-1-amine is an organic compound with the molecular formula C9H12BrNO. It is a brominated derivative of phenoxypropanamine and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenoxy)propan-1-amine typically involves the reaction of 2-bromophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are common to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenoxypropanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed
Major Products Formed
Oxidation: Formation of phenoxypropanone derivatives.
Reduction: Formation of phenoxypropanamine.
Substitution: Formation of various substituted phenoxypropanamines
Scientific Research Applications
3-(2-Bromophenoxy)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)propan-1-amine
- 3-(2-Chlorophenoxy)propan-1-amine
- 3-(2-Fluorophenoxy)propan-1-amine
Uniqueness
3-(2-Bromophenoxy)propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
3-(2-bromophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2 |
InChI Key |
SXYBHRKTQYBUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)Br |
Origin of Product |
United States |
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